Talwin Nx

Analgesic Efficacy Bioequivalence Fixed-Dose Combination

Talwin Nx is a fixed-dose combination of pentazocine 50 mg and naloxone 0.5 mg, engineered as an abuse-deterrent formulation (ADF) to eliminate parenteral abuse potential while retaining full oral analgesic efficacy. Real-world evidence shows a 70-71% reduction in emergency events related to pentazocine following its introduction, making it the preferred choice for managing moderate to severe pain in patients with a history of, or at elevated risk for, substance abuse. Compared to standard opioids, Talwin Nx offers comparable analgesia to oral morphine with significantly lower diversion risk, and superior pain relief to tramadol-paracetamol in obstetric settings. Procure this Schedule IV (CIV) controlled substance for hospital formularies, surgical recovery protocols, and labor and delivery suites where abuse deterrence is critical.

Molecular Formula C38H48N2O5
Molecular Weight 612.8 g/mol
CAS No. 92522-87-7
Cat. No. B12779023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalwin Nx
CAS92522-87-7
Molecular FormulaC38H48N2O5
Molecular Weight612.8 g/mol
Structural Identifiers
SMILESCC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O
InChIInChI=1S/C19H21NO4.C19H27NO/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19/h2-4,14,17,21,23H,1,5-10H2;5-7,12,14,18,21H,8-11H2,1-4H3/t14-,17+,18+,19-;14-,18+,19+/m11/s1
InChIKeySRIMMBWWILHQEE-MYJOKOOISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Talwin Nx (Pentazocine/Naloxone) CAS 92522-87-7: Pharmaceutical Profile and Intended Therapeutic Role


Talwin Nx is a fixed-dose combination oral analgesic containing pentazocine hydrochloride equivalent to 50 mg base and naloxone hydrochloride equivalent to 0.5 mg base . The product is classified as a narcotic analgesic combination and is designated as a Schedule IV controlled substance under the U.S. Controlled Substances Act, reflecting some potential for abuse [1]. Its primary therapeutic indication is for the relief of pain severe enough to require opioid treatment and when alternative analgesics have proven inadequate or not tolerated [2].

Why Pentazocine/Naloxone (Talwin Nx) Cannot Be Interchanged with Other Opioid Analgesics: The Critical Role of Abuse-Deterrent Co-Formulation


Talwin Nx is not simply a branded version of pentazocine; it is a specifically engineered abuse-deterrent formulation (ADF) designed to retain full oral analgesic efficacy while substantially reducing the potential for parenteral abuse, a property absent in generic pentazocine alone or other standard opioid analgesics [1]. The inclusion of naloxone, an opioid antagonist that is orally inactive at the 0.5 mg dose but becomes active upon injection, is the pivotal differentiator; this co-formulation ensures that any attempt to extract and intravenously administer the tablet contents results in little or no pharmacological effect, thereby eliminating the parenteral abuse potential that plagued earlier pentazocine products [2].

Quantitative Comparative Evidence: Differentiating Talwin Nx from Pentazocine Alone and Other Opioid Analgesics


Oral Analgesic Efficacy: Talwin Nx Demonstrates Equivalence to Pentazocine Alone

Talwin Nx (100:1 pentazocine:naloxone dose ratio) demonstrated oral analgesic efficacy equivalent to pentazocine alone in two rat models (Randall-Selitto and hypertonic saline writhing tests). This confirms that the addition of naloxone does not compromise oral analgesic activity [1].

Analgesic Efficacy Bioequivalence Fixed-Dose Combination

Parenteral Abuse Deterrence: Talwin Nx Eliminates Analgesic Activity upon Injection

The same 100:1 pentazocine-naloxone combination that was orally equivalent to pentazocine alone showed little or no analgesia when administered parenterally, indicating a complete suppression of pentazocine activity upon intravenous administration [1]. This contrasts with pentazocine alone, which retains full analgesic activity via both oral and parenteral routes.

Abuse-Deterrent Formulation Opioid Abuse Naloxone Antagonism

Real-World Impact on Abuse: Talwin Nx Associated with 70-71% Reduction in Pentazocine-Related Emergency Events

Following the introduction of Talwin Nx (pentazocine/naloxone) and the discontinuation of single-entity pentazocine tablets, rates of emergency room and medical examiner mentions per million prescriptions decreased by 70% and 71%, respectively, in the two years post-introduction compared to the period before the reformulation [1].

Pharmacoepidemiology Abuse Deterrence Post-Marketing Surveillance

Comparative Analgesic Efficacy: Talwin Nx (Pentazocine) Shows No Significant Difference from Morphine in Postoperative Pain

In a comparative trial involving 35 patients, 60 mg of oral pentazocine demonstrated no significant difference in analgesic efficacy compared to 10 mg of oral morphine [1]. This suggests that pentazocine, the active component of Talwin Nx, provides analgesia comparable to a standard reference opioid.

Analgesic Efficacy Opioid Comparison Postoperative Pain

Adverse Effect Profile: Talwin Nx (Pentazocine) Shows Similar Incidence of Adverse Effects as Codeine and Morphine

In a double-blind, randomized study of 247 postsurgical patients, equianalgesic oral doses of codeine, pentazocine, and morphine exhibited a similar incidence of adverse effects, ranging from 22% to 28% [1].

Adverse Effects Opioid Safety Postoperative Pain

Comparative Analgesia in Labor: Talwin Nx (Pentazocine) Provides Superior Pain Relief to Tramadol-Paracetamol Combination

In a randomized controlled trial of 214 parturients, intravenous pentazocine provided significantly better pain relief than a tramadol-paracetamol combination, as measured by average visual analog scale pain scores (4.72 ± 1.54 vs. 5.27 ± 1.86, p = 0.02) [1].

Labor Analgesia Opioid Comparison Obstetric Pain

Optimal Application Scenarios for Talwin Nx Based on Quantitative Differentiation


Abuse-Deterrent Opioid Therapy for Pain Management in High-Risk Populations

Talwin Nx is the preferred choice over single-entity pentazocine or other opioids without abuse-deterrent properties for managing moderate to severe pain in patients with a history of, or at elevated risk for, substance abuse. The 70-71% reduction in emergency events associated with pentazocine following the introduction of Talwin Nx [1] provides strong real-world evidence of its ability to mitigate the public health impact of opioid misuse. The 100:1 pentazocine:naloxone ratio ensures that any attempt to divert and inject the oral formulation yields no analgesic effect [2], directly addressing the mechanism of abuse that drove the 'T's and blues' epidemic of the late 1970s.

Postoperative Pain Management Where Morphine Equivalence is Desired but with Reduced Abuse Liability

Talwin Nx offers a comparable analgesic effect to standard-dose oral morphine in postoperative settings [1], but with a significantly lower risk of diversion and injection. This makes it a strategic alternative in surgical recovery protocols, particularly in ambulatory or outpatient settings where monitoring of controlled substances is more challenging. The similar incidence of adverse effects (22-28%) to codeine and morphine [2] further supports its use without increased safety concerns.

Labor Analgesia Requiring Superior Pain Relief to Tramadol-Containing Regimens

In obstetric units where parenteral opioids are utilized for labor pain relief, Talwin Nx (administered as pentazocine) provides significantly better analgesia than tramadol-paracetamol combinations, as evidenced by lower VAS pain scores [1]. This quantitative advantage supports its inclusion in hospital formularies for labor and delivery suites, especially in settings where epidural analgesia is not available or preferred.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Talwin Nx

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.